7-[(tert-Butoxy)carbonyl]-7-azaspiro[3.5]nonane-1-carboxylic acid
Description
7-[(tert-Butoxy)carbonyl]-7-azaspiro[3.5]nonane-1-carboxylic acid (CAS: 873924-12-0; Molecular Formula: C₁₄H₂₃NO₄; Molecular Weight: 269.34 g/mol) is a spirocyclic compound featuring a bicyclic structure with a nitrogen atom at the 7-position and a tert-butoxycarbonyl (Boc) protecting group. The carboxylic acid moiety at the 1-position enhances its utility in peptide coupling and drug synthesis . Commercially available with ≥97% purity, it is stored under dry conditions at 2–8°C .
The compound’s synthesis is inferred from analogous methods, such as the epoxidation and ring-enlargement reactions described for structurally related diazaspiro compounds (e.g., 70.7% yield for 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester) . Its primary applications include serving as a building block in medicinal chemistry, particularly for designing conformationally restricted analogs in protease inhibitors and receptor ligands .
Properties
IUPAC Name |
7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azaspiro[3.5]nonane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-8-6-14(7-9-15)5-4-10(14)11(16)17/h10H,4-9H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGOWNBSVXXGVHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC2C(=O)O)CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-[(tert-Butoxy)carbonyl]-7-azaspiro[3.5]nonane-1-carboxylic acid, commonly referred to as 7-Boc-7-azaspiro[3.5]nonane-1-carboxylic acid, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C14H23NO4 |
| Molecular Weight | 269.34 g/mol |
| CAS Number | 873924-12-0 |
| Log P (octanol-water) | 2.69 |
| Solubility | 1.23 mg/ml |
| Bioavailability Score | 0.56 |
The structure of the compound includes a spirocyclic moiety, which is often associated with unique biological properties due to its conformational rigidity.
Research indicates that 7-Boc-7-azaspiro[3.5]nonane-1-carboxylic acid exhibits several biological activities, which can be attributed to its interaction with various biological targets:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties. Its structural features allow it to interact with bacterial cell membranes, potentially disrupting their integrity.
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which could lead to reduced proliferation of pathogenic microorganisms.
Pharmacological Studies
- In Vitro Studies : In vitro assays have demonstrated that 7-Boc-7-azaspiro[3.5]nonane-1-carboxylic acid can inhibit the secretion of virulence factors in bacterial models, suggesting a potential role in combating infections caused by pathogenic bacteria .
- Case Study : A study focusing on the compound's effect on the Type III secretion system (T3SS) in bacteria showed that at concentrations around 50 μM, the compound significantly inhibited the secretion of CPG2, a model virulence factor, by approximately 50% . This inhibition was linked to downregulation of the major activator ler.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds can provide insights into the biological activity of 7-Boc-7-azaspiro[3.5]nonane-1-carboxylic acid:
| Compound Name | Activity | IC50 (μM) |
|---|---|---|
| 7-Boc-7-azaspiro[3.5]nonane | Inhibits T3SS | ~50 |
| Carvacrol | No significant inhibition | N/A |
| (-)-epigallocatechin-3-gallate | Strong inhibition (≥80%) | 25 |
The above table highlights the relative potency of 7-Boc-7-azaspiro[3.5]nonane compared to other compounds in inhibiting bacterial virulence factors.
Safety and Toxicology
While preliminary data suggest promising biological activity, safety profiles must be evaluated. The compound exhibits certain hazard statements related to toxicity (H302-H335), indicating potential risks if ingested or inhaled. Further toxicological studies are required to establish safe dosage levels and potential side effects.
Comparison with Similar Compounds
Key Observations:
7-Phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic acid replaces nitrogen with oxygen atoms (6,8-dioxa), reducing basicity and increasing hydrophilicity .
Substituent Effects: The phenyl group in 7-phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic acid introduces steric bulk and π-π stacking capabilities, which may enhance binding to aromatic residues in proteins . The acetic acid side chain in 2-(7-(tert-butoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl)acetic acid provides a shorter linker compared to the carboxylic acid at position 1 in the target compound, affecting spatial orientation in drug conjugates .
Safety Profiles :
Key Observations:
- Synthesis Efficiency : The target compound’s synthesis mirrors high-yield (70.7%) methods used for diazaspiro analogs, whereas 7-phenyl-6,8-dioxaspiro derivatives require multi-step processes involving hazardous reagents like dibromoneopentyl glycol .
- Pharmaceutical Relevance : Boc-protected azaspiro compounds are prioritized in drug discovery due to their rigidity and metabolic stability. For example, derivatives of the target compound are used in Neutrophil Elastase Inhibitors and as ligands in structural biology studies .
Q & A
Q. Basic
- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures. SDS data indicate stability under recommended storage (2–8°C, dry atmosphere), but decomposition occurs at >150°C, releasing CO and NOₓ .
- Hydrolytic Stability : Conduct stress testing in aqueous buffers (pH 1–13) at 25–60°C. Monitor Boc group cleavage via LC-MS, as acidic/basic conditions may hydrolyze the tert-butoxycarbonyl moiety .
- Light Sensitivity : Use accelerated UV-Vis exposure studies (ICH Q1B guidelines) to evaluate photodegradation pathways .
How can researchers resolve contradictions in reported reactivity or spectroscopic data for this compound?
Advanced
Discrepancies often arise from:
- Purity Variations : Impurities (e.g., residual solvents, byproducts) alter reactivity. Use preparative HPLC to isolate high-purity batches and compare results .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) may stabilize intermediates differently than non-polar solvents. Replicate conflicting studies under identical solvent/temperature conditions .
- Stereochemical Ambiguity : If the azaspiro center has unresolved stereochemistry, employ chiral HPLC or X-ray crystallography to confirm configuration .
What safety protocols are essential for handling this compound given its toxicity profile?
Q. Basic
- PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Avoid skin contact due to H315/H319 hazards (skin/eye irritation) .
- Ventilation : Use fume hoods for powder handling to prevent inhalation of dust (H335: respiratory irritation) .
- Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste (UN3288) .
How can computational modeling optimize reaction conditions for derivatives of this compound?
Q. Advanced
- DFT Calculations : Model the Boc group’s electronic effects on the azaspiro ring’s strain energy. Predict optimal reaction pathways (e.g., nucleophilic attack at the carbonyl) using Gaussian or ORCA software .
- Solvent Screening : Apply COSMO-RS simulations to identify solvents that stabilize transition states (e.g., THF for SN2 reactions) .
- Catalyst Design : Use molecular docking to explore interactions between the carboxylic acid moiety and metal catalysts (e.g., Pd for cross-coupling) .
What strategies address the lack of ecological and toxicological data for this compound?
Q. Advanced
- In Vitro Assays : Perform Ames tests (bacterial reverse mutation) for mutagenicity and MTT assays on mammalian cell lines (e.g., HEK293) for cytotoxicity .
- Environmental Fate Modeling : Use EPI Suite to estimate biodegradation half-life (BIOWIN) and bioaccumulation potential (BCFBAF) .
- Read-Across Analysis : Compare to structurally similar compounds (e.g., tert-butyl esters) with existing ecotoxicological data .
How should researchers design experiments to mitigate low yields in multi-step syntheses involving this compound?
Q. Advanced
- Intermediate Trapping : Isolate and characterize unstable intermediates (e.g., via in situ IR or cryogenic quenching) .
- DoE Optimization : Apply Design of Experiments (DoE) to screen factors like temperature (20–80°C), catalyst loading (0.1–5 mol%), and Boc deprotection agents (TFA vs. HCl/dioxane) .
- Scale-Down Trials : Use microreactors to test hazardous steps (e.g., nitrile hydrolysis) before scaling up .
What are the implications of this compound’s spirocyclic structure on its application in drug discovery?
Q. Advanced
- Conformational Restriction : The azaspiro[3.5]nonane core enforces rigid geometry, enhancing target binding selectivity. Compare IC₅₀ values against flexible analogs in kinase inhibition assays .
- Solubility Challenges : The Boc group improves lipophilicity but may reduce aqueous solubility. Counterbalance by introducing polar substituents (e.g., sulfonic acids) .
- Metabolic Stability : Evaluate oxidative metabolism (CYP450 enzymes) of the spirocyclic ring using liver microsome assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
